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A note on the nomenclature "RD-23": The term "RD-23" does not correspond to a recognized

pharmaceutical agent or biological target in publicly available scientific literature. This guide

assumes the query refers to the well-established therapeutic target, Interleukin-23 (IL-23), a

key cytokine implicated in the pathogenesis of several autoimmune and inflammatory diseases.

This document provides a comparative analysis of biological drugs that inhibit the IL-23

signaling pathway.

This guide is intended for researchers, scientists, and drug development professionals, offering

an objective comparison of the performance of various IL-23 inhibitors, supported by

experimental data from pivotal clinical trials.

Introduction to IL-23 and its Role in Inflammation
Interleukin-23 is a heterodimeric cytokine composed of two subunits, p19 and p40. The p40

subunit is shared with IL-12. IL-23 is a central driver of inflammation, particularly through its

role in promoting the survival, proliferation, and function of T helper 17 (Th17) cells.[1][2] These

cells produce pro-inflammatory cytokines, such as IL-17 and IL-22, which contribute to the

pathology of various immune-mediated diseases, including psoriasis, psoriatic arthritis, and

inflammatory bowel disease.[2][3] Consequently, inhibiting the IL-23 pathway has become a

cornerstone of modern therapy for these conditions.

Classes of IL-23 Pathway Inhibitors
There are two main classes of monoclonal antibodies that inhibit the IL-23 pathway:
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Anti-p19 Subunit Inhibitors: These drugs, including guselkumab, risankizumab, and

tildrakizumab, specifically target the p19 subunit unique to IL-23. This targeted approach is

thought to offer a more precise inhibition of the IL-23 pathway.[4][5]

Anti-p40 Subunit Inhibitors: This class is represented by ustekinumab, which targets the p40

subunit shared by both IL-12 and IL-23. By doing so, it inhibits both the Th1 and Th17

pathways.[6][7]

Comparative Performance Analysis
The following tables summarize key efficacy and safety data from head-to-head and placebo-

controlled clinical trials of prominent IL-23 inhibitors. The primary indication discussed is

moderate-to-severe plaque psoriasis, as it is the most widely studied condition for this class of

drugs.

Table 1: Efficacy of IL-23 Inhibitors in Moderate-to-
Severe Plaque Psoriasis (PASI 90 Response)
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Drug
(Brand
Name)

Target
Clinical
Trial(s)

Week of
Assessmen
t

PASI 90
Response
Rate (%)

Comparator
(Response
Rate %)

Guselkumab

(Tremfya®)
IL-23p19

VOYAGE 1 &

2
Week 16 70-73.3

Adalimumab

(49.7) /

Placebo (2.9)

ECLIPSE Week 48 84
Secukinumab

(70)

Risankizuma

b (Skyrizi®)
IL-23p19

UltIMMa-1 &

2
Week 16 74.8-75.3

Ustekinumab

(42-47.5) /

Placebo (2-

4.9)

IMMerge Week 52 87
Secukinumab

(57)

Tildrakizumab

(Ilumya®)
IL-23p19

reSURFACE

1 & 2
Week 12 61-64

Placebo (6-9)

/ Etanercept

(48)

Ustekinumab

(Stelara®)
IL-12/23p40 CLEAR Week 16 57.6

Secukinumab

(79)

UltIMMa-1 &

2
Week 16 42-47.5

Risankizuma

b (74.8-75.3)

PASI 90 represents a 90% improvement in the Psoriasis Area and Severity Index score from

baseline.

Table 2: Safety Profile of IL-23 Inhibitors (Common
Adverse Events)
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Drug (Brand Name)
Common Adverse Events
(AEs)

Serious Adverse Events
(SAEs) of Note

Guselkumab (Tremfya®)

Upper respiratory tract

infections, headache, injection

site reactions.

Rates of serious infections,

malignancies, and major

adverse cardiovascular events

(MACE) were generally low

and comparable to

comparators.

Risankizumab (Skyrizi®)

Upper respiratory tract

infections, headache, fatigue,

injection site reactions.

Low rates of serious infections,

malignancies, and MACE

reported in clinical trials.[8]

Tildrakizumab (Ilumya®)

Upper respiratory tract

infections, headache, injection

site reactions.

Favorable safety profile with

low incidence of serious

adverse events.[8]

Ustekinumab (Stelara®)
Upper respiratory tract

infections, headache, fatigue.

Generally well-tolerated with a

long-term safety profile

established over many years of

clinical use.

Experimental Protocols
The data presented above are derived from rigorous, multicenter, randomized, double-blind,

and controlled clinical trials. Below are summaries of the methodologies for key trials cited.

VOYAGE 1 & 2 (Guselkumab)
Objective: To evaluate the efficacy and safety of guselkumab compared with placebo and

adalimumab in adults with moderate-to-severe plaque psoriasis.[5][9]

Design: Phase 3, multicenter, randomized, double-blind, placebo- and active comparator-

controlled trials.

Population: Adults with a Psoriasis Area and Severity Index (PASI) score ≥12, an

Investigator's Global Assessment (IGA) score ≥3, and body surface area (BSA) involvement

≥10%.[10]
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Intervention: Patients were randomized to receive guselkumab (100 mg at weeks 0, 4, and

then every 8 weeks), adalimumab (80 mg at week 0, 40 mg at week 1, then 40 mg every 2

weeks), or placebo. Patients in the placebo group were crossed over to receive guselkumab

at week 16.[9]

Primary Endpoints: The proportion of patients achieving an IGA score of 0 or 1 (cleared or

minimal) and a PASI 90 response at week 16.[5][11]

UltIMMa-1 & 2 (Risankizumab)
Objective: To assess the efficacy and safety of risankizumab compared with ustekinumab

and placebo in adults with moderate-to-severe plaque psoriasis.[12]

Design: Replicate Phase 3, randomized, double-blind, placebo- and active comparator-

controlled trials.[13]

Population: Adults with stable moderate-to-severe chronic plaque psoriasis for at least 6

months, with a BSA involvement of ≥10%, a PASI score of ≥12, and a static Physician's

Global Assessment (sPGA) score of ≥3.[14]

Intervention: Patients were randomized (3:1:1) to receive risankizumab (150 mg at weeks 0

and 4, and every 12 weeks thereafter), ustekinumab (45 mg or 90 mg based on weight at

weeks 0, 4, and every 12 weeks thereafter), or placebo. Placebo-treated patients were

switched to risankizumab at week 16.[15]

Primary Endpoints: The proportion of patients achieving PASI 90 and an sPGA score of 0 or

1 at week 16.[12]

reSURFACE 1 & 2 (Tildrakizumab)
Objective: To evaluate the efficacy and safety of tildrakizumab compared with placebo and

etanercept in adults with moderate-to-severe chronic plaque psoriasis.[7]

Design: Two Phase 3, randomized, double-blind, placebo-controlled trials (reSURFACE 2

included an active comparator, etanercept).[1]

Population: Adults with moderate-to-severe chronic plaque psoriasis.[16]
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Intervention: Patients were randomized to receive tildrakizumab (100 mg or 200 mg at weeks

0 and 4, then every 12 weeks), placebo, or etanercept (in reSURFACE 2). Placebo patients

were re-randomized to receive tildrakizumab at week 12.[1]

Primary Endpoints: The proportion of patients achieving PASI 75 and a PGA score of "clear"

or "minimal" at week 12.[7]

Visualizations
IL-23 Signaling Pathway
Caption: The IL-23 signaling pathway in a Th17 cell.

Generalized Experimental Workflow for a Head-to-Head
Clinical Trial
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Screening & Enrollment

Randomization

Treatment Arms (Double-Blind)

Assessment

Patients with Moderate-to-Severe
Plaque Psoriasis (e.g., PASI ≥12)

Inclusion/Exclusion Criteria Met

Informed Consent

Randomization (1:1)

Drug A (e.g., Guselkumab)
+ Placebo for Drug B

Drug B (e.g., Secukinumab)
+ Placebo for Drug A

Primary Endpoint Assessment
(e.g., PASI 90 at Week 16/48)

Secondary Endpoint Assessment
(e.g., PASI 75/100, IGA 0/1, Safety)

Long-Term Follow-up
(e.g., Week 52)

Click to download full resolution via product page

Caption: A generalized workflow for a head-to-head clinical trial of IL-23 inhibitors.
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Conclusion
The development of IL-23 inhibitors represents a significant advancement in the treatment of

immune-mediated inflammatory diseases. The specific anti-p19 agents (guselkumab,

risankizumab, tildrakizumab) have demonstrated high levels of efficacy and a favorable safety

profile in numerous clinical trials. Head-to-head studies suggest potential differences in the

speed and magnitude of response between different IL-23 inhibitors and other biologics, such

as IL-17 inhibitors. The choice of therapy will depend on a variety of factors, including patient

characteristics, disease severity, and treatment goals. The robust data from the clinical trials

discussed in this guide provide a strong foundation for evidence-based decision-making in

clinical practice and for guiding future research in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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